molecular formula C13H21NO3 B1523245 Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 909135-31-5

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B1523245
CAS No.: 909135-31-5
M. Wt: 239.31 g/mol
InChI Key: KJQIEALHEWUCMM-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a chemical compound with the molecular formula C13H21NO3 . It is a bicyclic compound featuring a seven-membered ring with a nitrogen atom and a ketone group, and it is esterified with tert-butyl alcohol. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid is then esterified with tert-butanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

  • Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature to reflux temperature.

Industrial Production Methods:

  • Batch Process: The compound is produced in batches using the above synthetic route, with careful control of reaction conditions to ensure high yield and purity.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

Types of Reactions:

  • Oxidation: The ketone group in the compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or other oxidized derivatives.

  • Reduction: Secondary alcohols.

  • Substitution: Substituted derivatives of the bicyclic ring system.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system. Industry: It is used in the development of new materials and chemical processes due to its unique reactivity and structural properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to active sites or modulating biochemical pathways .

Comparison with Similar Compounds

  • 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylic acid

  • Tert-butyl 7-isopropyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

  • Tert-butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness: Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its bicyclic structure and the presence of both a ketone and a nitrogen atom within the ring system, which provides distinct reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-10(8-14)6-11(15)5-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIEALHEWUCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

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